chemical structure and physical properties of 2,4-bis(dimethylamino)-6-fluoropyrimidine
chemical structure and physical properties of 2,4-bis(dimethylamino)-6-fluoropyrimidine
This technical guide provides an in-depth analysis of 2,4-bis(dimethylamino)-6-fluoropyrimidine , a highly specialized heterocyclic compound. By examining its structural logic, physical properties, synthesis mechanics, and applications in drug discovery, this whitepaper serves as a comprehensive resource for synthetic chemists and drug development professionals.
Structural Logic and Electronic Dynamics
The chemical architecture of 2,4-bis(dimethylamino)-6-fluoropyrimidine (CAS: 51421-98-8) is a masterclass in electronic modulation within heterocyclic chemistry[1]. The pyrimidine core is inherently electron-deficient, making it an excellent scaffold for nucleophilic aromatic substitution (SNAr). The introduction of specific functional groups at the 2, 4, and 6 positions creates a highly polarized, "push-pull" electronic system.
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The "Pull" (Electron Withdrawal): The fluorine atom at the C6 position is highly electronegative. It exerts a strong inductive electron-withdrawing effect (-I), which lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring. This increases the electrophilicity of the core, a critical feature for binding affinity in biological targets.
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The "Push" (Electron Donation): The two dimethylamino groups at C2 and C4 possess lone pairs of electrons on their nitrogen atoms. These lone pairs participate in resonance (+M effect), donating electron density back into the pyrimidine π-system.
Causality in Drug Design: This push-pull dynamic stabilizes the ring and finely tunes the basicity (pKa) of the pyrimidine nitrogens. By modulating the pKa, medicinal chemists can optimize the compound's membrane permeability and its ability to form critical hydrogen bonds within the ATP-binding pockets of target kinases[2].
Caption: Electronic push-pull logic of the 2,4-bis(dimethylamino)-6-fluoropyrimidine scaffold.
Physical and Chemical Properties
Understanding the quantitative parameters of this compound is essential for downstream formulation and synthetic scaling. The table below summarizes the core physical and chemical data[1][3].
| Property | Value | Causality / Significance |
| CAS Number | 51421-98-8 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C8H13FN4 | Indicates a high nitrogen-to-carbon ratio, typical of kinase-binding pharmacophores. |
| Molecular Weight | 184.21 g/mol | Low molecular weight (<500 Da) strictly adheres to Lipinski’s Rule of Five, ensuring excellent lead-like properties for oral bioavailability. |
| Structural Motif | 6-Fluoro-N2,N2,N4,N4-tetramethylpyrimidine-2,4-diamine | The tetramethylation prevents hydrogen bond donation from the exocyclic amines, increasing lipophilicity and membrane permeability. |
Self-Validating Synthesis Methodology
The synthesis of 2,4-bis(dimethylamino)-6-fluoropyrimidine relies on a sequential Nucleophilic Aromatic Substitution (SNAr). Because the first substitution alters the electronic landscape of the ring, the protocol must be thermodynamically adjusted for the second substitution to ensure full conversion[4].
Step-by-Step Protocol
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Initiation & Solvation: Dissolve 2,4-dichloro-6-fluoropyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
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Causality: THF provides a polar aprotic environment that stabilizes the transition state of the SNAr reaction without solvolyzing the highly reactive starting material.
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First Amination (Kinetic Control): Cool the reactor to 0°C. Dropwise add a solution of dimethylamine (2.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
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Causality: The starting material is highly electrophilic, making the first amine addition rapid and exothermic. Cooling prevents unwanted side reactions. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of dimethylamine (which would otherwise halt the reaction).
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Thermal Activation (Thermodynamic Control): Gradually warm the reaction mixture to room temperature, then reflux at 80°C for 12–16 hours.
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Causality: The first dimethylamino addition donates significant electron density into the pyrimidine ring, severely deactivating it toward further nucleophilic attack. Heating provides the thermodynamic energy required to overcome this increased activation energy barrier for the second substitution.
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In-Process Validation: Monitor the reaction via LC-MS.
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Self-Validation: The intermediate mono-substituted mass (m/z ~176) must be observed to fully convert to the bis-substituted target mass (m/z 185, [M+H]+). Do not proceed to workup until the intermediate is depleted.
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Workup: Quench with cold water, extract with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure target compound.
Caption: Step-by-step SNAr synthesis workflow highlighting thermal activation requirements.
Applications in Oncology and Kinase Inhibition
Fluorinated pyrimidines are privileged scaffolds in medicinal chemistry, particularly in the design of targeted cancer therapies such as Aurora kinase, c-Met, and Focal Adhesion Kinase (FAK) inhibitors[4][5].
The 2,4-bis(dimethylamino)-6-fluoropyrimidine structure acts as a superior hinge-binding motif. When this scaffold enters the ATP-binding pocket of a target kinase:
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The pyrimidine nitrogens act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region[2].
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The C6 fluorine atom can participate in orthogonal multipolar interactions or halogen bonding with hydrophobic residues deep within the binding pocket, significantly increasing target residence time.
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The bulky dimethylamino groups project outward into solvent-exposed regions or interact with the ribose-binding pocket, providing steric bulk that prevents off-target binding, thereby increasing kinase selectivity[4].
Caption: Mechanism of action for pyrimidine-based kinase inhibitors in oncology.
References
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Title: 2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE — Chemical Structure and Safety Data Source: NextSDS URL: [Link]
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Title: Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]
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Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]
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Title: Synthesis, Evaluation, and Mechanism Study of New Tepotinib Derivatives as Antiproliferative Agents Source: Semantic Scholar URL: [Link]
